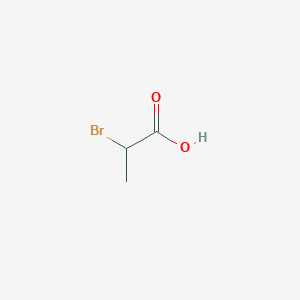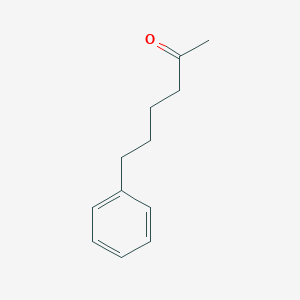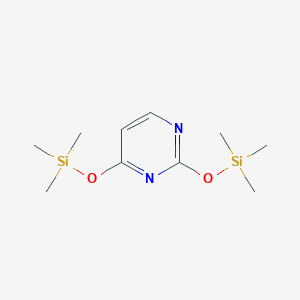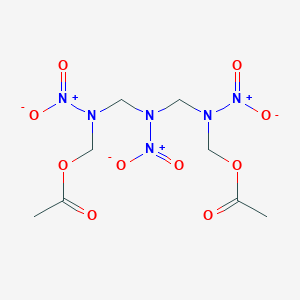
Methanol, ((nitroimino)bis(methylene(nitroimino)))bis-, diacetate (ester) (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanol, ((nitroimino)bis(methylene(nitroimino)))bis-, diacetate (ester) (9CI) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of Methanol, ((nitroimino)bis(methylene(nitroimino)))bis-, diacetate (Methanol, ((nitroimino)bis(methylene(nitroimino)))bis-, diacetate (ester) (9CI)) (9CI) is not fully understood. However, it is believed that the compound exerts its biological effects by inhibiting the activity of certain enzymes and signaling pathways in cells. It has also been shown to induce cell death in cancer cells by disrupting the cell cycle and promoting apoptosis.
Efectos Bioquímicos Y Fisiológicos
Methanol, ((nitroimino)bis(methylene(nitroimino)))bis-, diacetate (Methanol, ((nitroimino)bis(methylene(nitroimino)))bis-, diacetate (ester) (9CI)) (9CI) has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, reduce inflammation, and induce cell death in cancer cells. The compound has also been shown to have antioxidant properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Methanol, ((nitroimino)bis(methylene(nitroimino)))bis-, diacetate (Methanol, ((nitroimino)bis(methylene(nitroimino)))bis-, diacetate (ester) (9CI)) (9CI) in lab experiments is its high purity and stability. The compound is relatively easy to synthesize and can be purified to a high degree of purity. However, one of the limitations of using Methanol, ((nitroimino)bis(methylene(nitroimino)))bis-, diacetate (Methanol, ((nitroimino)bis(methylene(nitroimino)))bis-, diacetate (ester) (9CI)) (9CI) is its toxicity. The compound can be harmful if ingested or inhaled, and appropriate safety precautions must be taken when handling it.
Direcciones Futuras
There are several future directions for research on Methanol, ((nitroimino)bis(methylene(nitroimino)))bis-, diacetate (Methanol, ((nitroimino)bis(methylene(nitroimino)))bis-, diacetate (ester) (9CI)) (9CI). One area of interest is the development of new synthetic methods for the compound that are more efficient and environmentally friendly. Another area of interest is the investigation of the compound's potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of Methanol, ((nitroimino)bis(methylene(nitroimino)))bis-, diacetate (Methanol, ((nitroimino)bis(methylene(nitroimino)))bis-, diacetate (ester) (9CI)) (9CI) and to identify its molecular targets in cells.
Métodos De Síntesis
Methanol, ((nitroimino)bis(methylene(nitroimino)))bis-, diacetate (Methanol, ((nitroimino)bis(methylene(nitroimino)))bis-, diacetate (ester) (9CI)) (9CI) is synthesized by the reaction of methanol with nitric acid and acetic anhydride. The reaction is carried out under controlled conditions, and the resulting product is purified through distillation and recrystallization. The synthesis method is relatively simple, and the yield of the product is high.
Aplicaciones Científicas De Investigación
Methanol, ((nitroimino)bis(methylene(nitroimino)))bis-, diacetate (Methanol, ((nitroimino)bis(methylene(nitroimino)))bis-, diacetate (ester) (9CI)) (9CI) has been extensively studied for its potential applications in the field of medicine. The compound has been shown to have antimicrobial, anti-inflammatory, and anticancer properties. It has also been used as a catalyst in organic synthesis reactions and as a reagent in analytical chemistry.
Propiedades
Número CAS |
14173-62-7 |
|---|---|
Nombre del producto |
Methanol, ((nitroimino)bis(methylene(nitroimino)))bis-, diacetate (ester) (9CI) |
Fórmula molecular |
C8H14N6O10 |
Peso molecular |
354.23 g/mol |
Nombre IUPAC |
[[[acetyloxymethyl(nitro)amino]methyl-nitroamino]methyl-nitroamino]methyl acetate |
InChI |
InChI=1S/C8H14N6O10/c1-7(15)23-5-10(13(19)20)3-9(12(17)18)4-11(14(21)22)6-24-8(2)16/h3-6H2,1-2H3 |
Clave InChI |
CHBKPOAEXQUKHL-UHFFFAOYSA-N |
SMILES |
CC(=O)OCN(CN(CN(COC(=O)C)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
CC(=O)OCN(CN(CN(COC(=O)C)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Otros números CAS |
14173-62-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



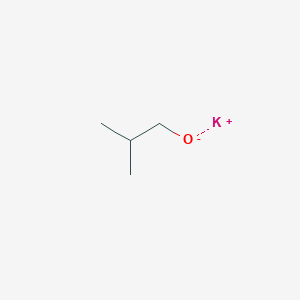
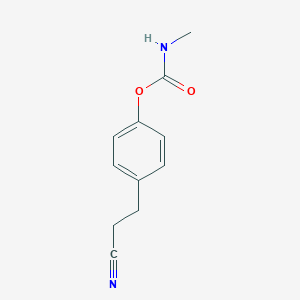
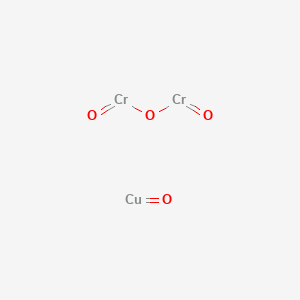
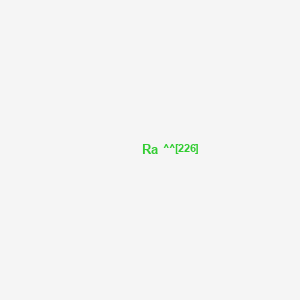

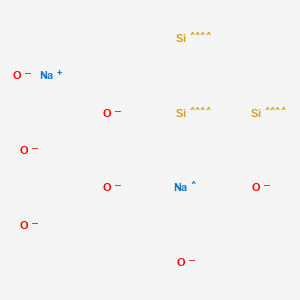
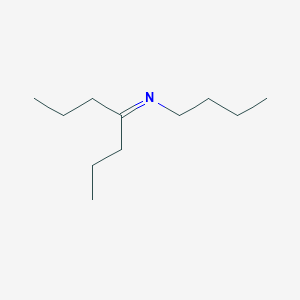
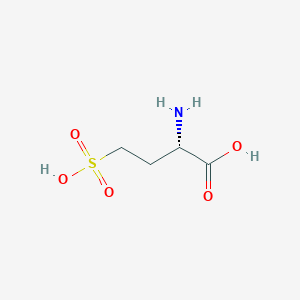
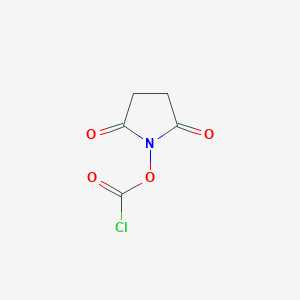
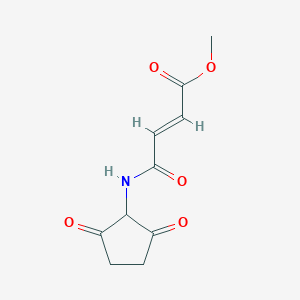
![1,3,6-Naphthalenetrisulfonic acid, 7-[[2-[(aminocarbonyl)amino]-4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]phenyl]azo]-, trisodium salt](/img/structure/B75928.png)
